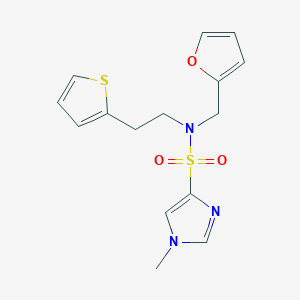

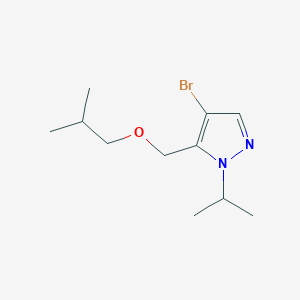

![molecular formula C12H11N5O3 B3020521 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide CAS No. 2034325-98-7](/img/structure/B3020521.png)

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

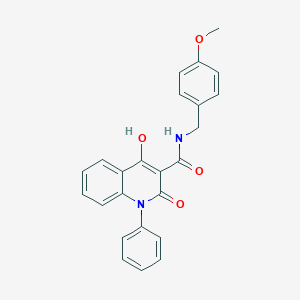

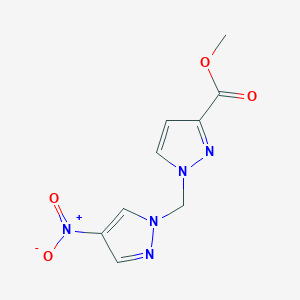

The research focuses on the synthesis and characterization of a series of compounds that incorporate the naphtho[2,1-b]furan moiety, which is known for its potential pharmacological properties. The core structure of interest in these studies is the naphtho[2,1-b]furan-2-carbohydrazide, which serves as a precursor for further chemical transformations leading to various biheterocyclic compounds with potential antimicrobial and analgesic activities .

Synthesis Analysis

The synthesis pathway begins with naphtho[2,1-b]furan-2-carbohydrazide reacting with carbon disulfide and ethanolic potassium hydroxide, followed by treatment with hydrazine hydrate or phenyl hydrazine to yield 4-amino/anilino-5-naphtho[2,1-b]furan-2-yl-4H-1,2,4-triazole-3-thiols. These intermediates are then subjected to cycloaddition reactions with chloroacetic acid or carbon disulfide to produce triazolothiadiazines and triazolothiadiazoles. Further reactions with aldehydes and carboxylic acids lead to the formation of various derivatives with the triazolo[3,4-b][1,3,4]thiadiazole core .

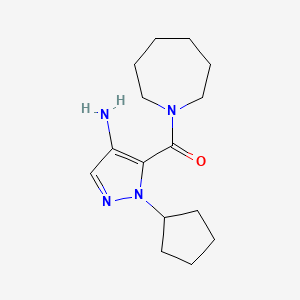

Molecular Structure Analysis

The molecular structures of the synthesized compounds were elucidated using elemental analysis and spectral studies. These techniques confirmed the formation of the desired biheterocyclic compounds and helped in determining the structural integrity of the synthesized molecules. The presence of the naphtho[2,1-b]furan moiety in conjunction with the triazolo and thiadiazole rings suggests a complex molecular architecture that could be responsible for the observed biological activities .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by cycloaddition and substitution reactions. The initial formation of triazole thiols followed by cycloaddition with chloroacetic acid or carbon disulfide introduces the thiadiazine or thiadiazole rings. Subsequent reactions with aldehydes and carboxylic acids lead to the formation of a diverse set of derivatives, showcasing the versatility of the synthetic approach used in these studies .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide" are not directly reported in the provided papers, the general properties of the synthesized compounds can be inferred. The compounds are likely to exhibit solid-state characteristics at room temperature and possess solubility profiles that are influenced by the presence of heteroatoms and functional groups within the molecular framework. The pharmacological studies suggest that these compounds have significant biological activities, which could be attributed to their chemical properties and the ability to interact with biological targets .

Direcciones Futuras

Mecanismo De Acción

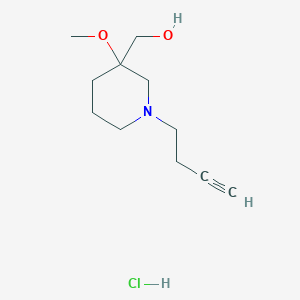

Target of Action

The primary target of this compound is the Cell division protein ZipA . This protein plays a crucial role in bacterial cell division. It stabilizes the FtsZ protofilaments by cross-linking them and serves as a cytoplasmic membrane anchor for the Z ring .

Mode of Action

The compound interacts with its target, the Cell division protein ZipA, to stabilize the FtsZ protofilaments by cross-linking them . This interaction serves as a cytoplasmic membrane anchor for the Z ring , which is essential for bacterial cell division.

Biochemical Pathways

It is known that the compound’s interaction with the cell division protein zipa affects the process of bacterial cell division .

Pharmacokinetics

A similar compound, azd5153, has been reported to have an excellent pharmacokinetic profile .

Result of Action

The compound’s action results in the stabilization of FtsZ protofilaments, which are essential for bacterial cell division . This can potentially inhibit the growth and proliferation of bacteria.

Propiedades

IUPAC Name |

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O3/c1-19-11-3-2-9-14-15-10(17(9)16-11)6-13-12(18)8-4-5-20-7-8/h2-5,7H,6H2,1H3,(H,13,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVUGGAQRFCKEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN2C(=NN=C2CNC(=O)C3=COC=C3)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

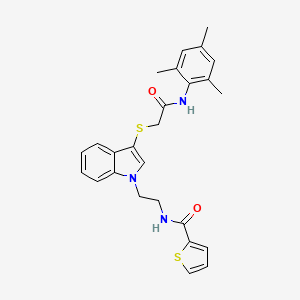

![3,4,5-trimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B3020449.png)